molecular formula N2O B1512789 Nitrous oxide-15N2,18O CAS No. 20259-33-0

Nitrous oxide-15N2,18O

Cat. No.: B1512789
CAS No.: 20259-33-0
M. Wt: 47.999377 g/mol
InChI Key: GQPLMRYTRLFLPF-UMGOXHPOSA-N
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Description

Nitrous oxide-15N2,18O (CAS 20259-33-0) is a stable, triple-isotope-labeled nitrous oxide essential for advanced environmental and biogeochemical research. This compound, with an exact molecular weight of 48.00 and the formula N₂¹⁸O, is specifically designed as a tracer to investigate the complex origins and fate of N2O in various systems . A primary research application of this isotopologue is the distinction between soil sources of N2O, such as nitrification, nitrifier denitrification, and denitrification. A novel dual-isotope labelling method that uses 18O-enrichment in conjunction with 15N-labelling has been developed for this purpose, providing a more reliable alternative to inhibitor methods . The theory leverages the fact that different microbial pathways utilize distinct oxygen sources; for instance, N2O from nitrifier denitrification reflects the 18O signature of soil water (H2O), whereas N2O from nitrification reflects the 18O signature of soil oxygen (O2) . This allows researchers to accurately apportion N2O production, which is critical for developing targeted mitigation strategies for this potent greenhouse gas . The isotopic composition of N2O, including the site preference of 15N and the 18O enrichment, serves as a potential indicator for its biological origin, offering insights from microbiological and enzyme kinetic perspectives . Reliable isotope ratio measurement is crucial and typically requires specialized equipment like a Trace Gas Inlet coupled to an Isotope Ratio Mass Spectrometer (IRMS) for high-precision analysis . It is imperative for researchers to be aware that commercial stocks of 15N-labeled gases have been found to contain contaminants like 15N-labeled nitrate, ammonium, and nitrous oxide, which can severely compromise experimental results . Therefore, verifying the purity of the tracer and using appropriate analytical methods is a critical prerequisite for any N2O source partitioning study . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic uses.

Properties

CAS No.

20259-33-0

Molecular Formula

N2O

Molecular Weight

47.999377 g/mol

InChI

InChI=1S/N2O/c1-2-3/i1+1,2+1,3+2

InChI Key

GQPLMRYTRLFLPF-UMGOXHPOSA-N

SMILES

[N-]=[N+]=O

Isomeric SMILES

[15N-]=[15N+]=[18O]

Canonical SMILES

[N-]=[N+]=O

Pictograms

Oxidizer; Compressed Gas

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring and Research

Nitrogen Cycling Studies
Nitrous oxide-15N₂,18O is extensively used to trace nitrogen transformations in ecosystems. It allows researchers to monitor the incorporation of nitrogen into organic matter and the processes of nitrogen fixation. For instance, studies have shown that using 15N-labeled N₂ gas can help quantify N₂ fixation rates in both terrestrial and aquatic environments by providing qualitative and quantitative data on biologically fixed nitrogen's fate .

Greenhouse Gas Emissions
The isotopic composition of N₂O is crucial for understanding its sources and sinks in the atmosphere. By analyzing the δ15N and δ18O values of N₂O, researchers can distinguish between different production pathways (e.g., denitrification versus nitrification). This information is vital for developing strategies to mitigate greenhouse gas emissions from agricultural soils .

Microbial Ecology

Microbial Processes
The use of 15N-labeled nitrous oxide helps elucidate microbial pathways involved in nitrogen transformations. For example, experiments have demonstrated that N₂O can be produced from the reduction of nitrite (NO₂⁻) under anaerobic conditions. By using isotopically labeled substrates, researchers can track the microbial activity responsible for N₂O production and understand how different environmental conditions affect these processes .

Case Studies
A notable study involved incubating marine sediments with 15NO₂⁻ to measure N₂O production under varying oxygen levels. Results indicated that N₂O production was significantly influenced by oxygen availability, providing insights into how marine ecosystems respond to changes in nutrient inputs and oxygen dynamics .

Agricultural Applications

Soil Fertility Management
In agriculture, understanding N₂O emissions is essential for improving soil fertility management practices. By conducting 15N isotope trials in soil samples, researchers can assess how different fertilization strategies influence N₂O emissions. For example, a recent study examined the impact of irrigation on soil N₂O production using 15N-labeled fertilizers to determine optimal management practices that minimize emissions while maximizing crop yield .

Application Area Description Key Findings/Insights
Environmental MonitoringTracing nitrogen transformations in ecosystemsQuantification of N₂ fixation rates using 15N-labeled N₂ gas
Greenhouse Gas EmissionsAnalyzing isotopic composition to identify sources of N₂ODifferentiation between denitrification and nitrification pathways
Microbial EcologyUnderstanding microbial pathways involved in nitrogen transformationsInfluence of oxygen levels on N₂O production from nitrite reduction
Agricultural PracticesAssessing impact of fertilization strategies on soil N₂O emissionsOptimal management practices to minimize emissions while enhancing crop yield

Chemical Reactions Analysis

O₂ Formation Mechanism

Over Cu-ZSM-5 catalysts, nitrous oxide-¹⁵N₂,¹⁸O decomposes via:

  • Adsorption of two N₂O molecules at O-terminal sites

  • Sequential cleavage of N–O bonds

  • O atom recombination to form O₂

Key Data ( ):

StepEnergy Barrier (kcal·mol⁻¹)
First N₂O dissociation33.08
Second N₂O dissociation28.61
O₂ desorption33.59 (rate-limiting)

NO Formation Mechanism

Competitive pathway involving N-terminal adsorption:

  • N₂O adsorbs via N-terminal on Cu active sites

  • N–NO bond cleavage releases NO

Advantage : Lower energy barrier (28.6 kcal·mol⁻¹ for dissociation) compared to O₂ formation .

Denitrification Pathways

Microbial communities reduce nitrous oxide-¹⁵N₂,¹⁸O via:

  • Enzymatic reduction to N₂ by nitrous oxide reductase (NosZ)

    • Preferential consumption of lighter isotopes (¹⁴N, ¹⁶O) leaves residual N₂O enriched in ¹⁵N/¹⁸O

  • Hybrid pathways in oxygen-deficient zones:

    • Simultaneous use of ¹⁵NH₄⁺ and ¹⁵NO₃⁻ yields ¹⁵N-labeled N₂O with α-¹⁵N dominance

Isotope Effects ( ):

Processε¹⁵N (‰)ε¹⁸O (‰)
Chemodenitrification15.19.8
Biological reduction27.018.0

Radical Reactions

  • Surface-mediated decomposition on fluorocarbon polymers produces N₂ and O₂ :
    2N2OΔ2N2+O22\text{N}_2\text{O}\xrightarrow{\Delta}2\text{N}_2+\text{O}_2

  • Carbon surfaces catalyze reduction at 360°C, with contaminant ¹⁵NH₄⁺/¹⁵NO₃⁻ detectable at ≥0.81 µmol·mol⁻¹

Analytical Techniques

  • Denitrifier method : Converts ¹⁵NO₃⁻/¹⁵NO₂⁻ to N₂O-¹⁵N₂,¹⁸O for δ¹⁵N/δ¹⁸O analysis

  • IRMS detection :

    • m/z 44 (¹⁴N₂¹⁶O), 45 (¹⁵N¹⁴N¹⁶O), 46 (¹⁵N₂¹⁶O or ¹⁴N₂¹⁸O)

Contamination Artifacts

Commercial ¹⁵N₂ gas stocks contain:

  • ¹⁵N₂O (≥11 µmol·mol⁻¹)

  • ¹⁵NH₄⁺/¹⁵NO₃⁻ (trace levels)
    These impurities alter measured N₂ fixation rates by ≤0.05 nmol·L⁻¹·d⁻¹ in algal cultures .

Nitrification Studies

  • α-¹⁵N preference : Enzymatic reduction of NO via hyponitrite intermediates explains isotopomer enrichment

  • Ozone interaction : Atmospheric N₂O-¹⁵N₂,¹⁸O acquires non-mass-dependent ¹⁷O anomalies (Δ¹⁷O up to 20.88‰)

This comprehensive analysis demonstrates nitrous oxide-¹⁵N₂,¹⁸O’s versatility in elucidating reaction mechanisms across chemical, biological, and environmental systems. Its isotopic labeling enables precise tracking of nitrogen transformation pathways while requiring careful control of synthetic byproducts in experimental designs.

Comparison with Similar Compounds

Data Tables

Table 1: Isotopic and Analytical Properties

Compound Molecular Formula δ¹⁵N (‰) δ¹⁸O (‰) Key Applications
N₂O-¹⁵N₂,¹⁸O ¹⁵N₂¹⁸O +1000* +227.9* Mechanistic studies, isotopic scrambling
Natural N₂O ¹⁴N₂¹⁶O 0 0 Climate models, baseline reference
NO-¹⁵N,¹⁸O ¹⁵N¹⁸O +1000* +227.9* Metabolic tracing, nitrosative stress
KNO₃-¹⁵N,¹⁸O K¹⁵N¹⁸O₃ +180† +25.7† Environmental nitrate cycling

*Values based on enriched standards ; †Referenced to IAEA-NO-3 and USGS-32 .

Table 2: Advantages and Limitations

Compound Advantages Limitations
N₂O-¹⁵N₂,¹⁸O Dual isotopic tracking, high specificity Isotopic scrambling in reactive environments
¹⁵N₂¹⁶O Simplified nitrogen tracing No oxygen pathway resolution
NO-¹⁵N,¹⁸O Direct NO source identification Not applicable for N₂O-specific mechanisms
KNO₃-¹⁵N,¹⁸O Environmental relevance Requires conversion to N₂O for analysis

Isotopic Scrambling in Reactive Pathways

  • Mechanistic Insights : ¹⁵N₂¹⁸O-derived N₂O generates mixed isotopologues (e.g., ¹⁴N¹⁶O¹⁸O) during homolysis, revealing recombination pathways in nitric oxide chemistry .
  • Biological Systems: Differentiates between enzymatic vs. non-enzymatic nitrosation by tracking ¹⁵N/¹⁸O incorporation into biomolecules like S-nitrosoglutathione .

Preparation Methods

Chemical Synthesis Approaches

The primary method for preparing nitrous oxide-15N2,18O involves chemical synthesis routes that incorporate the isotopes into the nitrous oxide molecule. These methods typically include:

  • Catalytic Oxidation of 15N-labeled Ammonia:
    this compound can be synthesized by the catalytic oxidation of ammonia gas enriched with nitrogen-15 (15NH3) using cupric oxide (CuO) as a catalyst. This reaction produces a mixture of nitrogen gases, including 15N2, 15N2O, and nitric oxide (NO). The desired nitrous oxide isotopologue is separated and purified from this mixture. This method is widely used due to the availability of 15NH3 and the efficiency of catalytic oxidation.

  • Microbial or Enzymatic Pathways under Anaerobic Conditions:
    Another approach involves leveraging microbial processes that naturally produce nitrous oxide in soils or aquatic environments. By supplying substrates labeled with 15N and 18O, microbes can generate this compound. This biogenic synthesis requires strict anaerobic conditions and controlled environmental factors such as pH and temperature to favor the production of the isotopically labeled nitrous oxide.

  • Chemical Reactions between Nitrogen Oxides:
    Reactions involving nitrogen oxides (NO, NO2) and isotopically enriched oxygen sources can be used to synthesize this compound. These reactions must be carefully controlled to prevent side reactions and to achieve the correct isotopic incorporation.

Purification and Isotopic Enrichment Control

  • Gas Purification Techniques:
    After synthesis, the gas mixture containing this compound is purified to remove contaminants such as unreacted ammonia, NO, and other nitrogen oxides. Purification steps include sequential acid and alkaline scrubbing to remove acidic and basic impurities, cryo-trapping to isolate nitrous oxide from other gases, and gas chromatography to separate isotopologues.

  • Cryogenic Trapping and Gas Chromatography:
    Nitrous oxide is trapped using liquid nitrogen-cooled cryo-traps, often in series, to concentrate the gas and separate it from residual gases like CO2 and N2. Subsequent warming and passage through specialized GC columns (e.g., Poraplot Q) allow for further purification and preparation for isotopic analysis.

  • Isotopic Purity Verification:
    The isotopic composition of the product is verified using isotope-ratio mass spectrometry (IRMS) coupled with gas concentration systems. This ensures the correct ratio of 15N and 18O isotopes in the nitrous oxide molecule and confirms the absence of isotopic contaminants.

Experimental Conditions and Parameters

Parameter Typical Range/Condition Notes
Reaction Atmosphere Helium or inert gas Used to maintain anaerobic or controlled environment
Temperature Mild to moderate (ambient to ~200 °C) To favor oxidation without side reactions
Pressure Atmospheric to slight vacuum Vacuumization used to remove contaminants
Reaction Time Minutes to hours Depends on method and scale
Catalyst Cupric oxide (CuO) For catalytic oxidation of 15NH3
Purification Steps Acid/base scrubbing, cryo-trapping, GC To isolate pure this compound

Research Findings and Data on Preparation

  • Contamination Issues:
    Studies have found that commercial stocks of 15N2 gas often contain contaminants such as 15N-labeled ammonium, nitrate, nitrite, and nitrous oxide isotopologues due to incomplete purification during production. These contaminants arise from the catalytic oxidation process and subsequent incomplete scrubbing.

  • Isotopic Labeling Efficiency:
    The incorporation of 18O into nitrous oxide is typically achieved by using 18O-enriched water or oxygen sources during synthesis. The isotopic enrichment must be carefully monitored as oxygen exchange can occur, leading to dilution of the 18O label.

  • Stability and Relaxation Properties:
    this compound exhibits long nuclear singlet relaxation times, which is beneficial for its use in NMR and imaging applications. The relaxation time depends on solvent, temperature, and paramagnetic impurities, indicating the need for careful handling and storage post-synthesis.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Challenges
Catalytic oxidation of 15NH3 with CuO Uses 15NH3 gas and CuO catalyst Efficient, scalable Requires extensive purification
Microbial synthesis under anaerobic conditions Biogenic production with isotopic substrates Environmentally relevant, mild conditions Complex control of microbial activity
Chemical reaction of nitrogen oxides Reaction between NOx and 18O sources Direct isotopic incorporation Side reactions, isotopic scrambling
Purification by acid/base scrubbing and cryo-trapping Removes contaminants post-synthesis High purity product achievable Multiple steps, time-consuming

Q & A

Q. What analytical techniques are most effective for measuring δ¹⁵N and δ¹⁸O in N₂O, and how do they differ in precision?

Isotope Ratio Mass Spectrometry (IRMS) and laser-based Cavity Ring-Down Spectroscopy (CRDS) are widely used. IRMS offers high precision (e.g., ±0.1‰ for δ¹⁵N and δ¹⁸O) but requires extensive sample preparation, including cryogenic purification to remove interfering gases like CO₂ . CRDS (e.g., Picarro G5131-i) enables real-time, in situ measurements with comparable precision (±0.1–1.3‰ depending on isotopologue) and is portable for field studies . Method selection depends on sample throughput, required precision, and experimental setting.

Q. How can δ¹⁵N and δ¹⁸O values distinguish between microbial sources of N₂O in soils?

Denitrification and nitrification produce distinct isotopic fingerprints. Denitrification enriches ¹⁵N and ¹⁸O in residual N₂O due to kinetic isotope effects, while nitrification yields ¹⁵N-depleted N₂O . For example, δ¹⁵NSP (site preference between α- and β-¹⁵N sites) > 0‰ suggests nitrification, whereas δ¹⁵NSP < 0‰ indicates denitrification. Field studies using controlled redox conditions (e.g., aerobic vs. anaerobic soil mesocosms) validate these signatures .

Q. What reference materials ensure accuracy in N₂O isotopic measurements?

Certified standards like USGS51 (δ¹⁵N = +1.32‰, δ¹⁸O = +41.23‰) and USGS52 (δ¹⁵N = +0.44‰, δ¹⁸O = +40.64‰) are critical for calibrating instruments and harmonizing data across labs . For site-specific ¹⁵N analysis, IAEA-NO-3 (δ¹⁵N = +4.7‰) and USGS34 (δ¹⁸O = -27.9‰) provide traceable benchmarks .

Advanced Research Questions

Q. How do intermolecular isotopic exchanges (e.g., scrambling effects) impact site-specific ¹⁵N measurements in N₂O?

Scrambling—rearrangement of ¹⁵N between α and β positions—occurs during ionization in mass spectrometers, biasing δ¹⁵NSP values. Corrections require calibrating with isotopically labeled standards (e.g., ¹⁵N₂O) and quantifying scrambling factors (e.g., using dual-inlet IRMS with modified ionization parameters) . Recent advancements in high-resolution multi-collector IRMS mitigate this issue by separating isotopomers .

Q. What experimental designs address isotopic heterogeneity in N₂O flux studies across ecosystems?

Stratified sampling (e.g., soil depth profiles, water column layers) paired with process-based models resolves spatial variability. For example, in peatland soils, mesocosm experiments with controlled O₂ levels (flooded vs. drained) reveal how redox conditions drive ¹⁵N and ¹⁸O enrichment via N₂O reduction . Concurrent microbial gene quantification (e.g., nirK, nosZ) links isotopic signatures to functional pathways .

Q. How can triple oxygen isotopes (Δ¹⁷O) improve N₂O source attribution in atmospheric studies?

Δ¹⁷O (deviation from mass-dependent fractionation) traces stratospheric N₂O photolysis, which produces ¹⁷O anomalies. Coupled δ¹⁵N, δ¹⁸O, and Δ¹⁷O measurements differentiate anthropogenic vs. natural sources. For instance, agricultural N₂O lacks Δ¹⁷O anomalies, while stratospheric inputs show Δ¹⁷O > 0.5‰ .

Q. What methodologies resolve discrepancies between lab and field N₂O isotopic data?

Lab-field mismatches often arise from unaccounted environmental variables (e.g., temperature, moisture). Hybrid approaches integrate lab incubations (controlled conditions) with field isotope flux measurements (e.g., eddy covariance + CRDS). Bayesian mixing models further reconcile discrepancies by weighting source contributions probabilistically .

Methodological Challenges

Q. How to mitigate CO₂ and H₂O interference in N₂O isotopic analysis?

CO₂ removal: Pre-treat samples with Ascarite (NaOH-coated silica) to scrub CO₂ to <1 ppm . H₂O removal: Cryogenic trapping (-80°C) or Nafion dryers reduce water vapor, which otherwise forms hydrides (e.g., ¹⁴N₂¹⁶OH) that overlap with N₂O isotopologues .

Q. Why do δ¹⁸O values in N₂O show less source specificity than δ¹⁵N?

δ¹⁸O reflects O sources (e.g., H₂O, O₂) and exchange processes, which vary dynamically. For example, denitrification incorporates ¹⁸O from H₂O, while nitrification derives O from O₂. Dual-isotope plots (δ¹⁵N vs. δ¹⁸O) combined with process-based models (e.g., Keeling plots) enhance interpretability .

Q. What innovations are needed to advance N₂O isotopocule research?

  • Standardization: Expand reference materials for ¹⁷O and site-specific ¹⁵N .
  • Modeling: Develop reactive transport models integrating isotopic fractionation and microbial genomics .
  • Technology: Enhance laser spectrometers for simultaneous δ¹⁵N, δ¹⁸O, and Δ¹⁷O detection .

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